Welcome to the BenchChem Online Store!
molecular formula C7H6KO2 B1260764 Potassium benzoate CAS No. 582-25-2

Potassium benzoate

Cat. No. B1260764
M. Wt: 161.22 g/mol
InChI Key: MVHKJLPAUPVQIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04723016

Procedure details

The procedure of Example 1 was followed using benzyl benzoate (9.6 mL, 50 mmol), potassium trimethylsilanolate (6.42 g, 50 mmol), dry ether (150 mL), and a 2 h reaction mixture. Potassium benzoate (5.9 g, 73% yield) was isolated as a white solid: 1H NMR (D2O) δ 7.1-8.0 ppm (m, Ar--H's, 5H). Anal. Calcd. for C7H5KO2 : C, 52.48; H, 3.15; K, 24.61. Found: C, 50.53, 50.76; H, 3.40, 3.21; K, 25.60, 25.50.
Quantity
9.6 mL
Type
reactant
Reaction Step One
Name
potassium trimethylsilanolate
Quantity
6.42 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Potassium benzoate
Yield
73%

Identifiers

REACTION_CXSMILES
[C:1]([O:9]CC1C=CC=CC=1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C[Si](C)(C)[O-].[K+:22]>CCOCC>[C:1]([O-:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[K+:22] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
9.6 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OCC1=CC=CC=C1
Step Two
Name
potassium trimethylsilanolate
Quantity
6.42 g
Type
reactant
Smiles
C[Si]([O-])(C)C.[K+]
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a 2 h reaction mixture
Duration
2 h

Outcomes

Product
Name
Potassium benzoate
Type
product
Smiles
C(C1=CC=CC=C1)(=O)[O-].[K+]
Measurements
Type Value Analysis
AMOUNT: MASS 5.9 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.